molecular formula C10H13NO B1591170 8-Methylchroman-4-amine CAS No. 754958-74-2

8-Methylchroman-4-amine

Cat. No.: B1591170
CAS No.: 754958-74-2
M. Wt: 163.22 g/mol
InChI Key: MREWRJVSLAQYFQ-UHFFFAOYSA-N
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Description

8-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a methyl group at the 8th position and an amine group at the 4th position makes this compound unique.

Preparation Methods

The synthesis of 8-Methylchroman-4-amine involves several steps. One common method is the reduction of 8-Methylchroman-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone .

Chemical Reactions Analysis

8-Methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides.

Major products formed from these reactions include nitroso compounds, nitro compounds, secondary amines, and tertiary amines .

Scientific Research Applications

8-Methylchroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

8-Methylchroman-4-amine can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the amine group and has different biological activities.

    8-Methylchroman-4-one: Lacks the amine group and has different reactivity and applications.

    Chroman-4-amine: Lacks the methyl group and has different chemical properties.

The uniqueness of this compound lies in the presence of both the methyl and amine groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWRJVSLAQYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585682
Record name 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754958-74-2
Record name 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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